molecular formula C6H3BrINO2 B108319 4-Bromo-2-iodo-1-nitrobenzene CAS No. 343864-78-8

4-Bromo-2-iodo-1-nitrobenzene

Cat. No.: B108319
CAS No.: 343864-78-8
M. Wt: 327.9 g/mol
InChI Key: VWDMDPDGACOPSR-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-nitrobenzene is an organic compound with the molecular formula C6H3BrINO2 It is a derivative of nitrobenzene, characterized by the presence of bromine, iodine, and nitro functional groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-1-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating mixtures under acidic conditions.

    Reduction: Reducing agents such as tin(II) chloride, iron, or catalytic hydrogenation.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

    Reduction: 4-Bromo-2-iodoaniline.

    Cross-Coupling: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

4-Bromo-2-iodo-1-nitrobenzene is used in several scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Potential use in the synthesis of biologically active compounds with therapeutic properties.

    Industry: Used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-1-nitrobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the nitro group. This activation facilitates electrophilic aromatic substitution reactions. In reduction reactions, the nitro group is converted to an amine, altering the electronic properties of the molecule and enabling further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-iodo-1-nitrobenzene is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-2-iodo-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDMDPDGACOPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507343
Record name 4-Bromo-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343864-78-8
Record name 4-Bromo-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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